2,2-Dimethyl-3,6,9,12-tetraoxaicosane

Description

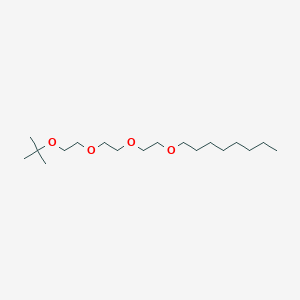

2,2-Dimethyl-3,6,9,12-tetraoxaicosane is a branched polyether compound with a 20-carbon backbone (icosane) containing oxygen atoms at positions 3, 6, 9, and 12, forming a tetraoxa (four ether oxygen) structure. Polyethers like this are often used as surfactants, phase-transfer catalysts, or intermediates in pharmaceutical and polymer synthesis due to their amphiphilic nature and structural flexibility .

Properties

CAS No. |

844664-11-5 |

|---|---|

Molecular Formula |

C18H38O4 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]octane |

InChI |

InChI=1S/C18H38O4/c1-5-6-7-8-9-10-11-19-12-13-20-14-15-21-16-17-22-18(2,3)4/h5-17H2,1-4H3 |

InChI Key |

JKRPUEYIDQLSAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxaicosane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired polyether compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6,9,12-tetraoxaicosane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.

Substitution: The ether groups in the compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, ketones, or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-3,6,9,12-tetraoxaicosane has several applications in scientific research:

Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.

Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane dynamics and interactions.

Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

Industry: It is utilized in the production of polymers, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3,6,9,12-tetraoxaicosane exerts its effects depends on its specific application. In chemical reactions, its polyether structure allows it to act as a solvent or reactant, facilitating the formation of desired products. In biological systems, it may interact with cell membranes or proteins, influencing their function and behavior. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-Dimethyl-3,6,9,12-tetraoxaicosane with structurally related polyethers and derivatives:

Key Findings:

Chain Length and Branching :

- Longer chains (e.g., 20-carbon icosane in the target compound) enhance hydrophobicity compared to shorter analogs like 14-carbon tetraoxatetradecane derivatives. Methyl branching further reduces solubility in polar solvents but improves thermal stability .

- Terminal functional groups (e.g., -OH, -S-SO₂Me, -NH₂) dictate reactivity. For example, methanethiosulfonate derivatives are highly reactive toward thiol groups in proteins, making them valuable in bioconjugation , while hydroxyl-terminated polyethers are used in hydrophilic drug carriers .

Oxygen vs. Nitrogen Substitution :

- Oxygen-containing polyethers (e.g., tetraoxaicosane) are generally more hydrolytically stable and less basic than nitrogen analogs (e.g., tetraazatetradecamethylenediamine). Nitrogen-containing derivatives, however, exhibit stronger hydrogen-bonding capacity and pH-dependent behavior .

Applications: Hydrophobic Polyethers: The target compound’s long chain and methyl groups make it suitable for nonpolar media (e.g., lubricants or polymer plasticizers). Hydrophilic Derivatives: 3,6,9,12-Tetraoxatetradecane-1,14-diol is used in aqueous-phase synthesis due to its terminal hydroxyl groups . Reactive Linkers: Methanethiosulfonate derivatives are critical in bioconjugation, enabling stable disulfide bonds with biomolecules .

Synthetic Routes :

- Most polyethers are synthesized via Williamson ether synthesis or ring-opening polymerization. For example, 3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate was prepared by tosylation followed by nucleophilic substitution with phthalimide potassium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.